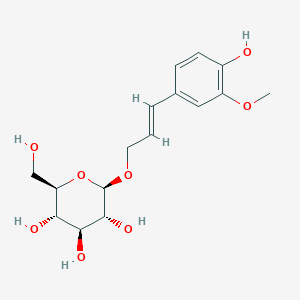
(E)-Isoconiferin
描述
准备方法
Synthetic Routes and Reaction Conditions
Citruin D can be synthesized through the fermentation and culture of specific microorganisms, such as Penicillium citrinum. The fermentation process involves cultivating the microorganism in a suitable medium, followed by isolation and purification of the compound from the fermentate .
Industrial Production Methods
Industrial production of Citruin D typically involves large-scale fermentation processes. The microorganism is cultured in bioreactors under controlled conditions to optimize yield. The fermentate is then subjected to various purification steps, including filtration, chromatography, and crystallization, to obtain high-purity Citruin D .
化学反应分析
Types of Reactions
Citruin D undergoes several types of chemical reactions, including:
Oxidation: Citruin D can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Citruin D can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of Citruin D, as well as substituted compounds with different functional groups. These products have various applications in scientific research and industry .
科学研究应用
Citruin D has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other amino acids and nitrogen-containing compounds.
Biology: Plays a role in the urea cycle and nitric oxide production, making it essential for studies on metabolism and cellular signaling.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases, where it helps in nitric oxide production and vasodilation.
Industry: Used in the production of dietary supplements and functional foods due to its role in enhancing athletic performance and reducing muscle fatigue
作用机制
Citruin D exerts its effects primarily through its conversion to arginine by the enzyme argininosuccinate synthase. Arginine is then converted to nitric oxide by nitric oxide synthase, which plays a crucial role in vasodilation and blood flow regulation. This pathway is essential for maintaining cardiovascular health and supporting various physiological functions .
相似化合物的比较
Similar Compounds
Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
Ornithine: A precursor to citrulline in the urea cycle.
Lysine: An essential amino acid with similar metabolic pathways.
Uniqueness
Citruin D is unique due to its specific role in the urea cycle and its ability to enhance nitric oxide production without being directly involved in protein synthesis. This makes it particularly valuable in therapeutic applications aimed at improving cardiovascular health and athletic performance .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c1-22-11-7-9(4-5-10(11)18)3-2-6-23-16-15(21)14(20)13(19)12(8-17)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIDTHZGWZZGMU-FAOXUISGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





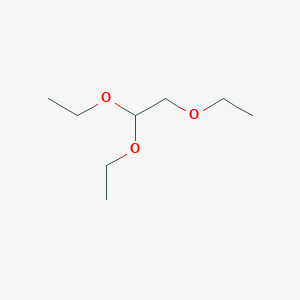
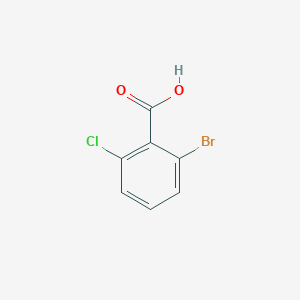

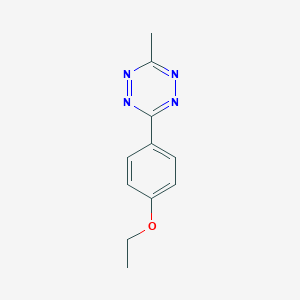

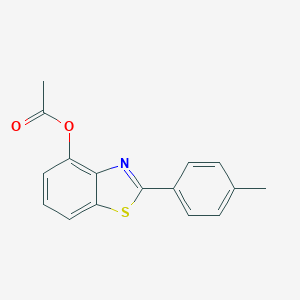

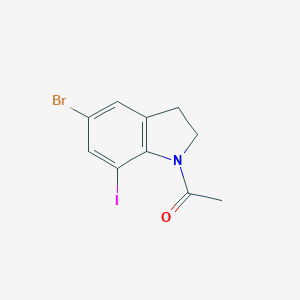
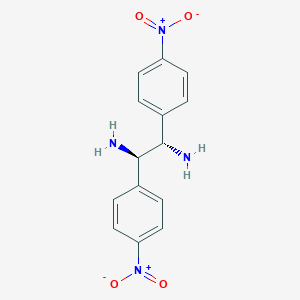

![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)
